molecular formula C15H26Cl2N2O2 B1318182 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride CAS No. 1043512-12-4

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride

Cat. No.: B1318182
CAS No.: 1043512-12-4
M. Wt: 337.3 g/mol
InChI Key: OOAWXJBANIZAAQ-UHFFFAOYSA-N
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Description

Component Breakdown:

Component Contribution to Molecular Weight Role in Structure
C₁₅H₂₄N₂O₂ (base) 264.36 g/mol Ethanamine-piperidine-phenyl core
2 HCl 72.92 g/mol Counterions for amine protonation

The exact mass of the compound is 336.134 Da, with a monoisotopic mass of 336.1344 Da. The chlorine isotopes (³⁵Cl and ³⁷Cl) contribute to its characteristic mass spectrometry fragmentation pattern, typically showing peaks at m/z 264 (base ion) and 337 (molecular ion).

A comparative analysis with structurally related compounds, such as 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (CAS 928001-37-0), highlights the influence of methoxy group positioning on physicochemical properties. The 3,4-dimethoxy substitution in the target compound enhances its polarity compared to the 2,4-isomer, as evidenced by differences in chromatographic retention times.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAWXJBANIZAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Direct Coupling (From EP1978959B1)

Step Reagents/Conditions Yield
1 3,4-Dimethoxyphenylacetic acid + 4-piperidinol, EDAC-HCl, DCM, RT 90%
2 Tosylation with p-TsCl, Et₃N, DCM 88%
3 Substitution with 4-chlorophenol, K₂CO₃, DMF, 75°C 96%
4 Hydrolysis with HCl/MeOH 89%

Route B: Reductive Amination (From HU209947B)

Step Reagents/Conditions Yield
1 Darzens condensation of veratraldehyde + chloroethyl acetate 76%
2 Decarboxylation (H⁺, 10–40°C) 82%
3 Reductive amination with NaBH₄, MeNH₂ 68%

Critical Analysis of Methods

  • Efficiency : Route A achieves higher yields (>90%) but requires costly coupling agents like EDAC-HCl. Route B is more economical but involves toxic intermediates (e.g., α-haloesters).
  • Purity Control : Crystallization from methanol/dichloromethane reduces residual solvents, while HCl gas treatment ensures stoichiometric salt formation.
  • Scalability : Route A’s use of DMF and high-temperature steps may pose industrial challenges, whereas Route B’s aqueous workup simplifies scalability.

Spectroscopic Validation

Key characterization data from patents:

  • ¹H NMR (DMSO-d₆) : δ 1.5–1.9 (m, piperidine CH₂), 2.6–3.1 (m, ethylamine CH₂), 3.7–3.8 (s, OCH₃), 6.7–6.9 (aromatic H).
  • MS (ESI+) : m/z 279.2 [M+H]⁺ (free base), 337.3 [M+2HCl]⁺ (dihydrochloride).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to undergo substitution and reduction reactions.

Biology

  • Neurotransmitter Interaction : Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential effects on mood and cognition.
  • Mechanism of Action : It modulates neurotransmission pathways which can lead to various pharmacological effects, making it a subject of interest for studying neurological processes.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for neurological disorders such as depression and anxiety due to its receptor modulation capabilities.
  • Drug Development : The unique structure of the compound allows for modifications that can enhance its pharmacological properties, paving the way for new drug candidates.

Industry

  • Material Development : The compound is explored in the development of new materials and polymers due to its chemical properties.
  • Chemical Precursor : It acts as a precursor in the synthesis of other chemical compounds used in various industrial applications.

Study 1: Neuropharmacological Effects

A recent study investigated the effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride on animal models exhibiting depressive behaviors. The results indicated significant improvements in mood-related behaviors when administered at specific doses, suggesting its potential as an antidepressant agent.

Study 2: Receptor Binding Affinity

Another research focused on the binding affinity of this compound to various neurotransmitter receptors. Using radiolabeled ligands, it was found that the compound exhibits a high affinity for serotonin receptors, which correlates with its observed biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications
This compound C₁₅H₂₃N₂O₂·2HCl (inferred) ~336.32 (calculated) 3,4-Dimethoxy-phenyl, piperidine-ethylamine Likely CNS modulation (inferred from analogs)
3,4-Dimethoxyphenethylamine C₁₀H₁₅NO₂ 181.23 Phenethylamine backbone, 3,4-dimethoxy Psychoactive effects (e.g., mescaline analog)
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride C₁₇H₂₆ClNO₂ 319.85 Cyclohexyl group, 3,4-dimethoxy-phenyl Structural uniqueness for receptor selectivity
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride C₁₃H₂₀Cl₂N₂O 307.22 Chlorophenyl, ethanol-piperidine Antibacterial activity (moderate potency)
R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride C₁₁H₁₇ClF₂N₂O 290.72 Dual piperidine rings, fluorine substituents Enhanced stability and biological activity

Key Observations:

  • Structural Differentiation : The target compound’s piperidine-ethylamine linkage distinguishes it from simpler phenethylamine analogs (e.g., 3,4-Dimethoxyphenethylamine) and cyclohexyl-substituted derivatives .
  • Bioactivity: Piperidine-containing compounds (e.g., R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone) often exhibit enhanced receptor interaction due to conformational flexibility .
  • Substituent Impact : Chlorine or fluorine substituents (e.g., in and ) alter electronic properties and bioavailability compared to methoxy groups .

Research Findings and Pharmacological Insights

  • Receptor Binding: Piperidine and dimethoxy-phenyl groups are common in ligands targeting adrenergic or serotonergic receptors. For example, 3,4-Dimethoxyphenethylamine shares structural motifs with mescaline, a known 5-HT2A agonist .
  • Metabolic Stability : The dihydrochloride salt form may improve solubility and metabolic stability compared to free-base analogs, as seen in similar amine derivatives .
  • Synthetic Feasibility : Piperidine-ethylamine scaffolds are synthetically accessible via reductive amination or nucleophilic substitution, as demonstrated in intermediates like Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride .

Biological Activity

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is a synthetic compound belonging to the class of phenethylamines, characterized by a piperidine ring attached to a methoxy-substituted phenyl group. Its potential biological activities have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H26Cl2N2O2, with a molecular weight of 305.29 g/mol. The compound features two methoxy groups at the 3 and 4 positions on the phenyl ring, which significantly influence its biological activity.

PropertyValue
Molecular FormulaC15H26Cl2N2O2
Molecular Weight305.29 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine; dihydrochloride
InChI KeyOOAWXJBANIZAAQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in various neurological processes. The presence of methoxy groups may enhance lipophilicity and receptor affinity, contributing to its pharmacological effects.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

  • Dopaminergic Activity : The compound has shown potential in modulating dopaminergic pathways, which may be beneficial in treating conditions such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : Its interaction with serotonin receptors suggests possible applications in managing depression and anxiety disorders.
  • Antidepressant-like Effects : In animal models, compounds similar to this one have demonstrated antidepressant-like effects through behavioral assays.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of piperidine compounds exhibit antimicrobial properties:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that analogs of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine exhibited significant antidepressant-like behavior in rodent models when administered at varying doses.
  • Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of piperidine derivatives, including this compound, against pathogenic bacteria and fungi. The results indicated that certain structural modifications could enhance bioactivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3,4-dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride?

Methodological Answer:
Synthesis typically involves multi-step alkylation or condensation reactions. For example:

  • Step 1: React 3,4-dimethoxyphenylacetonitrile with piperidine under nucleophilic substitution conditions to form the secondary amine.
  • Step 2: Reduce the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation.
  • Step 3: Salt formation with HCl yields the dihydrochloride.
    Similar piperidine derivatives (e.g., ) utilize reductive amination or Grignard reactions for analogous structures. Purity should be verified via HPLC (≥95%) and spectroscopic methods (NMR, IR) .

Advanced: How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

Methodological Answer:
Contradictions often arise from differences in:

  • Purity: Impurities like dimeric byproducts (e.g., 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, as in ) can skew activity. Use preparative HPLC or LC-MS for purification.
  • Assay Conditions: Variability in cell lines, receptor subtypes, or buffer pH (e.g., highlights environmental factors affecting stability). Standardize assays across replicates.
  • Structural Confirmation: Verify stereochemistry via X-ray crystallography (as in ) to rule out conformational isomers .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm; piperidine protons at δ 1.5–2.5 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., uses PubChem data for similar compounds).
  • X-ray Diffraction (XRD): Determines crystal packing and hydrogen-bonding networks, as demonstrated for structurally related 4H-chromen-4-ones () .

Advanced: How does conformational analysis of related compounds inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Crystal Structure Insights: reveals that dimethoxy-phenyl rings in similar compounds exhibit torsional angles (~5°) affecting receptor binding. Use DFT calculations to model preferred conformations.
  • Hydrogen Bonding: Intra- and intermolecular hydrogen bonds (e.g., O–H⋯O in ) stabilize active conformations. Modify substituents to enhance these interactions.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to predict binding modes, leveraging methodologies from ’s combined experimental/theoretical studies .

Basic: What impurities are commonly observed during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts: Dimeric adducts (e.g., ’s impurity F) form via over-alkylation. Control reaction stoichiometry and monitor intermediates via TLC.
  • Residual Solvents: Use GC-MS to detect traces of DMF or THF. Optimize drying under vacuum.
  • Chiral Impurities: Chiral HPLC or SFC resolves enantiomers if asymmetric synthesis is incomplete .

Advanced: What computational approaches predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine or serotonin transporters). Validate with experimental IC₅₀ values.
  • QSAR Models: Train models on structurally related piperidine derivatives (e.g., ’s pyridine-piperidine hybrids) to predict bioavailability.
  • MD Simulations: Assess binding stability over 100+ ns trajectories, referencing protocols in .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • pH-Dependent Stability: Prepare buffers (pH 1–9) and analyze hydrolytic products ( discusses environmental impacts on reactivity).
  • Light Sensitivity: Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Screening: Test counterions (e.g., citrate, sulfate) beyond dihydrochloride to enhance aqueous solubility.
  • Co-solvent Systems: Use PEG 400 or cyclodextrins for parenteral formulations.
  • Amorphous Dispersion: Prepare solid dispersions with HPMCAS via spray drying, characterized by DSC and PXRD (as in ’s crystallography methods) .

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